2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol hydrochloride is a chemical compound with significant implications in pharmacology and medicinal chemistry. It is recognized for its potential therapeutic effects, particularly in inducing apoptosis in cancer cells. The compound has a molecular formula of C21H37NO2 • HCl and a molecular weight of approximately 335.52 g/mol. The compound's CAS number is 1402702-70-8, and it is classified under stable isotopes due to its isotopic labeling, specifically as 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol-d4 hydrochloride with CAS number 2733388-84-4 .
The synthesis of 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol hydrochloride involves several steps that typically include the reaction of appropriate precursors under controlled conditions. Although specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized through multi-step organic reactions involving amination and alkylation processes.
The molecular structure of 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol hydrochloride can be represented using various chemical notation systems.
CCCCCCCCC1=CC=C(CCC(C([2H])([2H])O)(NCC)C([2H])([2H])O)C=C1.Cl
InChI=1S/C21H37NO2.ClH/c1-3-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22-4-2;/h11-14,22-24H,3-10,15-18H2,1-2H3;1H/i17D2,18D2;
The structure features a propanediol backbone substituted with an ethylamino group and a phenethyl moiety with an octyl chain, contributing to its lipophilicity and potential biological activity .
The compound's reactivity primarily involves interactions typical of amines and alcohols. It can participate in various chemical reactions including:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism by which 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol hydrochloride exerts its biological effects involves several pathways:
These mechanisms highlight the compound's potential as a therapeutic agent in oncology .
The physical and chemical properties of 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol hydrochloride are crucial for understanding its behavior in various environments.
These properties are vital for handling and application purposes within laboratory settings .
The applications of 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol hydrochloride span across several scientific fields:
These applications underscore the compound's relevance in both research and therapeutic contexts .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: